molecular formula C10H10BrClO5S B2825753 3-(2-Bromo-5-chlorosulfonyl-4-methoxyphenyl)propanoic acid CAS No. 2344685-13-6

3-(2-Bromo-5-chlorosulfonyl-4-methoxyphenyl)propanoic acid

Cat. No.: B2825753
CAS No.: 2344685-13-6
M. Wt: 357.6
InChI Key: RPEQAMPGCWTSQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Bromo-5-chlorosulfonyl-4-methoxyphenyl)propanoic acid is an organic compound with the molecular formula C10H10BrClO5S It is a derivative of propanoic acid, featuring a bromine, chlorine, sulfonyl, and methoxy group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromo-5-chlorosulfonyl-4-methoxyphenyl)propanoic acid typically involves multiple steps. One common method starts with the bromination of 4-methoxybenzene to introduce the bromine atom. This is followed by chlorosulfonation to add the chlorosulfonyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves recrystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromo-5-chlorosulfonyl-4-methoxyphenyl)propanoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The sulfonyl group can be reduced to a sulfide or oxidized to a sulfone.

    Esterification: The carboxylic acid group can react with alcohols to form esters.

Common Reagents and Conditions

    Nucleophiles: Sodium methoxide, potassium tert-butoxide for substitution reactions.

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid for oxidation reactions.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride for reduction reactions.

Major Products

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

    Oxidation Products: Sulfones and sulfoxides.

    Reduction Products: Sulfides and alcohols.

Scientific Research Applications

3-(2-Bromo-5-chlorosulfonyl-4-methoxyphenyl)propanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme inhibition due to its sulfonyl group.

    Medicine: Investigated for its potential as a pharmacophore in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Bromo-5-chlorosulfonyl-4-methoxyphenyl)propanoic acid involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. The bromine and chlorine atoms can participate in halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-5-chlorosulfonylbenzoic acid: Similar structure but lacks the methoxy and propanoic acid groups.

    4-Methoxybenzenesulfonyl chloride: Contains the methoxy and sulfonyl groups but lacks the bromine and propanoic acid moieties.

Properties

IUPAC Name

3-(2-bromo-5-chlorosulfonyl-4-methoxyphenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrClO5S/c1-17-8-5-7(11)6(2-3-10(13)14)4-9(8)18(12,15)16/h4-5H,2-3H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPEQAMPGCWTSQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)Br)CCC(=O)O)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrClO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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